molecular formula C11H11N3O2S2 B8664305 N-(1,3-thiazol-2-yl)indoline-5-sulfonamide

N-(1,3-thiazol-2-yl)indoline-5-sulfonamide

Cat. No.: B8664305
M. Wt: 281.4 g/mol
InChI Key: GXURTGGSRWGOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

InChI

InChI=1S/C11H11N3O2S2/c15-18(16,14-11-13-5-6-17-11)9-1-2-10-8(7-9)3-4-12-10/h1-2,5-7,12H,3-4H2,(H,13,14)

InChI Key

GXURTGGSRWGOFW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-formyl-5-(chlorosulfonyl)indoline (60 g, 0.26 mol) and 2-amino thiazole (25 g, 0.26 mol) in pyridine (250 mL) was heated to 60° C. for 1 hour. The reaction mixture was cooled to room temperature and poured into ice/water. The solid was filtered, co-evaporated with toluene until completely dry and used in the next step without further purification. The crude material was brought to reflux in EtOH/KOH (600 mL, 15-20% KOH). After 2 hours a part of the ethanol was removed in vacuo and the light brown precipitate was filtered and crystallized from ethanol. The sulfonamide (39 g, 62% yield) was isolated with a purity of 90% according to HPLC-MS. 1H-NMR (DMSO-d6) δ 7.33-7.30 (m, 2H), 6.87 (d, J=3.8 Hz, 1H), 6.36-6.34 (m, 2H), 5.80 (s, 1H), 3.42 (dt, J=12.0, 4.3 Hz, 2H), 2.88 (t, J=8.5 Hz, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

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